An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-ethylquinoxalin-2(1H)-one and its Derivatives
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-ethylquinoxalin-2(1H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxalin-2(1H)-one and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science.[1] Their therapeutic potential is vast, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray diffraction analysis of quinoxalin-2(1H)-ones, with a particular focus on N1-ethyl substituted derivatives. While a definitive public record of the crystal structure for 1-ethylquinoxalin-2(1H)-one is not available, this guide will leverage detailed crystallographic data from its closely related analogues, 1-ethyl-3-methylquinoxalin-2(1H)-one and 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, to provide insights into its expected structural characteristics.
Introduction: The Significance of the Quinoxalin-2(1H)-one Scaffold
The quinoxalin-2(1H)-one core is a privileged scaffold in drug discovery, forming the basis for a multitude of biologically active molecules.[1] The planarity of the bicyclic system, coupled with the potential for diverse substitutions at various positions, allows for fine-tuning of the molecule's steric and electronic properties. This adaptability is key to its interaction with biological targets. Understanding the precise solid-state conformation and intermolecular interactions through X-ray crystallography provides invaluable information for:
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Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological efficacy.
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Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups necessary for biological activity.
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Lead Optimization: Guiding the rational design of more potent and selective drug candidates.
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Polymorphism Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its solubility, stability, and bioavailability.
Synthesis and Crystallization
The synthesis of 1-ethylquinoxalin-2(1H)-one and its derivatives typically involves the condensation of an o-phenylenediamine with an α-keto ester, followed by N-alkylation.
General Synthesis Protocol
A common and effective method for the synthesis of N1-substituted quinoxalin-2(1H)-ones is outlined below. This protocol is adapted from established literature procedures.[2][4][5]
Step 1: Synthesis of the Quinoxalin-2(1H)-one Core
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To a solution of o-phenylenediamine in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of an α-keto ester (e.g., ethyl glyoxalate for the unsubstituted core, or ethyl pyruvate for a 3-methyl derivative).[6]
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Reflux the reaction mixture for 2-4 hours.
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Upon cooling, the product often precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: N-Ethylation
-
Dissolve the synthesized quinoxalin-2(1H)-one in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Add a base, typically potassium carbonate (K₂CO₃), to the solution.
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Introduce an ethylating agent, such as ethyl bromide or iodoethane.
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Stir the reaction mixture at room temperature for 24 hours.[2][4]
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After the reaction is complete, filter the mixture to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is paramount for a successful X-ray diffraction experiment.
Protocol for Single Crystal Growth:
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Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
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Alternatively, employ slow evaporation or vapor diffusion techniques. For vapor diffusion, place the solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. Over time, the vapor of the more volatile solvent will diffuse into the vial, reducing the solubility of the compound and promoting crystal growth.
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Once formed, carefully harvest the crystals and mount them for X-ray analysis.
Single-Crystal X-ray Diffraction: A Window into the Molecular World
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Experimental Workflow
The process of determining a crystal structure can be broken down into several key stages:
Caption: Experimental workflow for crystal structure determination.
Data Collection and Refinement
A suitable single crystal is mounted on a goniometer and cooled, typically to around 100-180 K, to minimize thermal vibrations.[2] X-rays, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source, are diffracted by the crystal's electron cloud. A series of diffraction images are collected as the crystal is rotated.
The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group. The phases of the diffracted X-rays, which are lost in the experiment, are determined using computational methods (direct methods or Patterson methods). This leads to an initial electron density map, from which a preliminary molecular model is built.
This model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities. The quality of the final structure is assessed using metrics such as the R-factor (residual factor) and the goodness-of-fit.
Crystal Structure Analysis of 1-ethylquinoxalin-2(1H)-one Derivatives
As the specific crystal structure of 1-ethylquinoxalin-2(1H)-one is not publicly available, we will analyze the crystal structures of two closely related derivatives to infer its likely structural characteristics.
Case Study 1: 1-ethyl-3-methylquinoxalin-2(1H)-one
The crystal structure of 1-ethyl-3-methylquinoxalin-2(1H)-one has been determined and provides significant insights.[2]
Table 1: Crystallographic Data for 1-ethyl-3-methylquinoxalin-2(1H)-one [2]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂N₂O |
| Formula Weight | 188.23 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4101 (6) |
| b (Å) | 9.1405 (8) |
| c (Å) | 14.2960 (12) |
| α (°) | 84.976 (7) |
| β (°) | 78.717 (7) |
| γ (°) | 88.137 (7) |
| Volume (ų) | 945.82 (14) |
| Z | 4 |
| Temperature (K) | 180 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Key Structural Features:
-
The asymmetric unit contains two independent molecules.[2]
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The quinoxaline ring system is essentially planar.
-
The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds.[2]
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The structure also exhibits π–π stacking interactions between the quinoxaline rings of adjacent molecules, with centroid-centroid distances ranging from 3.446 (2) to 3.815 (3) Å.[2]
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C—H···π interactions are also observed between the methyl groups and the quinoxaline rings.[2]
Case Study 2: 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one
The crystal structure of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one offers another valuable point of comparison.[4]
Table 2: Crystallographic Data for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one [4]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄N₂O |
| Formula Weight | 250.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0935 (3) |
| b (Å) | 12.0163 (3) |
| c (Å) | 11.0829 (3) |
| β (°) | 108.303 (1) |
| Volume (ų) | 1274.19 (6) |
| Z | 4 |
Key Structural Features:
-
In this derivative, the dihydroquinoxaline moiety is not perfectly planar, with a dihedral angle of 4.51 (5)° between the constituent rings.[4]
-
The crystal packing is dominated by C—H···O hydrogen bonds, which form helical chains along the crystallographic b-axis.[4]
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Hirshfeld surface analysis indicates that H···H (51.7%), H···C/C···H (26%), and H···O/O···H (8.5%) interactions are the most significant contributors to the crystal packing.[4]
Predicted Structural Features of 1-ethylquinoxalin-2(1H)-one
Based on the analysis of its derivatives, we can predict the following structural characteristics for 1-ethylquinoxalin-2(1H)-one:
-
Molecular Geometry: The quinoxaline ring system is expected to be largely planar. The ethyl group at the N1 position will likely adopt a conformation that minimizes steric hindrance.
-
Intermolecular Interactions: The crystal packing will almost certainly be governed by a combination of C—H···O hydrogen bonds, involving the carbonyl oxygen, and π–π stacking interactions between the aromatic rings. The presence of the ethyl group may also lead to weaker C—H···π interactions.
Caption: Predicted intermolecular interactions for 1-ethylquinoxalin-2(1H)-one.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the synthesis, crystallization, and X-ray diffraction analysis of 1-ethylquinoxalin-2(1H)-one and its derivatives. While the specific crystal structure of the parent compound remains to be publicly reported, the detailed analysis of its 3-methyl and 3-phenyl analogues offers significant predictive power regarding its molecular conformation and solid-state packing.
For researchers in drug development, a deep understanding of these structural nuances is critical for the design of next-generation quinoxalin-2(1H)-one-based therapeutics. The experimental protocols and analytical insights presented herein provide a robust framework for the synthesis and structural characterization of novel derivatives within this important class of compounds. The future elucidation of the crystal structure of 1-ethylquinoxalin-2(1H)-one will be a valuable addition to the crystallographic database and will allow for a more direct and detailed comparison with its functionally diverse derivatives.
References
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Benzeid, H., Vendier, L., Ramli, Y., Garrigues, B., & Essassi, E. M. (2008). 1-Ethyl-3-methylquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2220. [Link]
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Abad, N., Missioui, M., Alsubari, A., Mague, J. T., Essassi, E. M., & Ramli, Y. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 77(1), 64-71. [Link]
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El-Hamouly, W. S., Abbas, E. M. H., & Tawfik, H. A. (2009). One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry, 4(1), 006-010. [Link]
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One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)succinate. (2022). University of Helsinki. [Link]
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules, 27(19), 6289. [Link]
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